molecular formula C26H28N4O5 B2723127 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 877631-56-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2723127
CAS No.: 877631-56-6
M. Wt: 476.533
InChI Key: LZESMRWYRGBZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a complex synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of neuropsychopharmacology . Its molecular architecture incorporates several pharmacophores known to confer affinity for central nervous system (CNS) targets. The 1,3-benzodioxole group is a common motif in ligands for serotonin receptors , while the 4-phenylpiperazine subunit is frequently found in compounds with high affinity for dopamine receptors , particularly the D2 subtype, and for the adrenergic receptor family. The furan ring and the central ethanediamide (oxalamide) linker, which can participate in key hydrogen bonding interactions, further contribute to the molecule's potential as a ligand for G-protein coupled receptors (GPCRs). Consequently, this compound serves as a valuable chemical tool for researchers investigating the structure-activity relationships (SAR) of multi-target agents and for screening assays aimed at identifying novel modulators of monoaminergic signaling pathways. Its primary research utility lies in probing complex receptor interaction profiles and as a lead structure for the development of potential therapeutics for neurological and psychiatric disorders.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c31-25(27-16-19-8-9-23-24(15-19)35-18-34-23)26(32)28-17-21(22-7-4-14-33-22)30-12-10-29(11-13-30)20-5-2-1-3-6-20/h1-9,14-15,21H,10-13,16-18H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZESMRWYRGBZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, often referred to as compound DQD, is a novel synthetic compound that has garnered attention due to its potential therapeutic applications. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The molecular formula of DQD is C24H28F3N3O3C_{24}H_{28}F_3N_3O_3, with a molecular weight of approximately 463.49 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a piperazine derivative, which are known to exhibit diverse biological activities.

1. Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to DQD exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that certain derivatives demonstrate up to 51% analgesic activity comparable to sodium diclofenac, a commonly used anti-inflammatory drug . The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating pain and inflammation .

2. Impact on Cytokine Levels

In vitro studies have revealed that DQD can modulate cytokine levels, particularly Interleukin-1 beta (IL-1β). Compounds structurally related to DQD have been shown to significantly reduce IL-1β concentrations, suggesting an anti-inflammatory effect that may be beneficial in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of DQD can be attributed to its specific structural features. The presence of the benzodioxole and furan rings is critical for its interaction with biological targets. Modifications in these regions can lead to variations in potency and selectivity against specific enzymes or receptors.

Structural FeatureBiological Activity
Benzodioxole moietyEnhances analgesic properties
Furan ringContributes to anti-inflammatory effects
Piperazine groupInfluences receptor binding affinity

Case Study 1: Analgesic Activity Evaluation

A study conducted on a series of benzodioxole derivatives demonstrated that compounds with similar structures to DQD exhibited analgesic effects in animal models. The results indicated that the most effective compounds showed rapid onset and sustained action over several hours post-administration .

Case Study 2: Cytokine Modulation

Another investigation focused on the modulation of inflammatory cytokines by DQD analogs. The study found that specific compounds led to a significant decrease in IL-1β levels in vitro, which correlates with reduced inflammatory responses in vivo models . This suggests potential applications in treating autoimmune diseases where cytokine levels are dysregulated.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a scaffold for synthesizing new therapeutic agents. Its ability to interact with various biological targets makes it suitable for developing drugs aimed at treating diseases such as cancer, neurological disorders, and infections.

Mechanism of Action : The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity, which can lead to therapeutic effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or act as an antagonist at neurotransmitter receptors.

Case Studies :

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies have shown that the compound may inhibit pro-inflammatory cytokines, indicating its potential in treating inflammatory conditions.

Materials Science

The unique electronic properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide make it a candidate for developing advanced materials.

Potential Applications :

  • Organic Electronics : Its ability to conduct electricity could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Sensors : The compound's reactivity may be utilized in sensor technology for detecting environmental pollutants or biological markers.

Biological Research

The compound can be employed as a biochemical probe in various research settings:

Biological Assays : It can be used to study enzyme kinetics or protein-ligand interactions, providing insights into fundamental biological processes.

Therapeutic Screening : The compound's diverse pharmacological profile allows it to be screened against various disease models to identify potential therapeutic candidates.

Industrial Applications

In addition to its scientific applications, this compound holds promise in industrial settings:

Synthesis Optimization : The synthetic routes developed for this compound can be optimized for large-scale production, enhancing yield and purity.

Chemical Reactions : The compound can participate in various chemical reactions such as oxidation and substitution, which can be exploited in synthetic chemistry for producing other valuable compounds.

Comparison with Similar Compounds

Structural Analog: N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)-1-Piperazinyl]ethyl}-N′-(Tetrahydro-2-Furanylmethyl)Ethanediamide

This analog (ChemSpider ID: 896361-86-7) shares the benzodioxole and ethanediamide core but differs in two key regions:

Piperazine Substituent: The phenyl group in the target compound is replaced with a 4-fluorophenyl group.

Furan Modification : The furan-2-yl group (unsaturated) in the target is substituted with a tetrahydrofuran-2-yl (saturated) ring. This change reduces aromaticity, altering conformational flexibility and possibly affecting receptor-binding kinetics .

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound Compound
Molecular Formula C₃₁H₂₉N₅O₅ C₂₇H₂₆FN₄O₅
Molecular Weight (g/mol) 547.60 505.52
Piperazine Substituent Phenyl 4-Fluorophenyl
Furan Type Furan-2-yl (unsaturated) Tetrahydrofuran-2-yl (saturated)
Key Features Benzodioxole, ethanediamide, phenylpiperazine Fluorophenyl, ethanediamide, tetrahydrofuran

Pharmacological Implications

  • Target Compound : The phenylpiperazine and furan-2-yl groups may favor interactions with serotonin or dopamine receptors, common in antipsychotics or antidepressants.
  • Compound : The 4-fluorophenyl group could enhance binding affinity to receptors sensitive to halogen interactions (e.g., σ receptors). The tetrahydrofuran’s saturated ring may reduce oxidative metabolism, prolonging half-life .

Challenges and Opportunities

  • Target Compound : The unsaturated furan may confer higher reactivity, posing stability challenges.
  • Compound : Fluorination improves metabolic resistance but may increase lipophilicity, requiring formulation optimization for solubility.

Preparation Methods

Starting Material: 1,3-Benzodioxole-5-carboxylic Acid

1,3-Benzodioxole-5-carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol to yield methyl 1,3-benzodioxole-5-carboxylate.
Reaction Conditions :

  • SOCl₂ (1.2 equiv), methanol, reflux, 6 h.
  • Yield: 85–90%.

Conversion to Hydrazide

The ester is treated with hydrazine hydrate in ethanol to form 1,3-benzodioxole-5-carbohydrazide.
Reaction Conditions :

  • Hydrazine hydrate (2.0 equiv), ethanol, reflux, 4 h.
  • Yield: 78–82%.

Reduction to Amine

The hydrazide undergoes Hofmann degradation using bromine and NaOH to yield benzodioxol-5-ylmethylamine.
Reaction Conditions :

  • Br₂ (1.5 equiv), NaOH (4.0 equiv), H₂O, 0–5°C, 2 h.
  • Yield: 65–70%.

Synthesis of Fragment B: 2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethylamine

Synthesis of 2-(Furan-2-yl)ethyl Bromide

Furan-2-carbaldehyde is condensed with ethyl bromoacetate via a Wittig reaction, followed by reduction with LiAlH₄ to yield 2-(furan-2-yl)ethanol. Bromination with PBr₃ affords 2-(furan-2-yl)ethyl bromide.
Reaction Conditions :

  • PBr₃ (1.1 equiv), dry ether, 0°C → RT, 3 h.
  • Yield: 80–85%.

Alkylation of Phenylpiperazine

Phenylpiperazine is alkylated with 2-(furan-2-yl)ethyl bromide in acetonitrile using K₂CO₃ as a base.
Reaction Conditions :

  • K₂CO₃ (3.0 equiv), acetonitrile, reflux, 12 h.
  • Yield: 70–75%.

Amination via Gabriel Synthesis

The bromide is converted to the amine using phthalimide and subsequent hydrazinolysis.
Reaction Conditions :

  • Phthalimide (1.2 equiv), DMF, 80°C, 6 h.
  • Hydrazine hydrate (excess), ethanol, reflux, 4 h.
  • Yield: 60–65%.

Coupling Fragments A and B via Ethanediamide Linker

Oxalyl Chloride-Mediated Amidation

Fragments A and B are sequentially reacted with oxalyl chloride to form the ethanediamide.
Step 1 :

  • Fragment A (1.0 equiv), oxalyl chloride (1.1 equiv), dry DCM, 0°C, 1 h.
    Step 2 :
  • Fragment B (1.0 equiv), TEA (2.0 equiv), RT, 12 h.
    Purification : Silica gel chromatography (EtOAc/hexane, 1:3).
    Yield : 55–60%.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.75 (m, 12H, Ar-H), 5.95 (s, 2H, OCH₂O), 4.20 (t, 2H, CH₂N), 3.85 (m, 4H, piperazine), 3.45 (s, 2H, CH₂CO), 2.70 (m, 4H, piperazine).
  • IR (KBr) : ν 3280 (N-H), 1650 (C=O), 1240 (C-O-C).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₇H₂₈N₄O₅: 512.21; found: 512.19.

Alternative Synthetic Routes

Solid-Supported Catalysis

A nickel-lanthanum molecular sieve catalyst (C1) enhances amide bond formation efficiency.
Reaction Conditions :

  • Catalyst C1 (5 mol%), toluene, 70°C, 15 h.
  • Yield: 68–72%.

Microwave-Assisted Coupling

Using HATU as a coupling agent under microwave irradiation reduces reaction time.
Reaction Conditions :

  • HATU (1.5 equiv), DIPEA (3.0 equiv), DMF, 100°C, 20 min.
  • Yield: 60–65%.

Optimization and Challenges

Key Parameters

  • Temperature : Elevated temperatures (70–80°C) improve piperazine alkylation.
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution.
  • Catalyst : Ni-La molecular sieves increase amidation yields by 15–20%.

Common Side Reactions

  • Over-alkylation of phenylpiperazine.
  • Oxamide hydrolysis under acidic conditions.

Q & A

Q. What are the optimal synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzodioxol-5-ylmethyl intermediate followed by coupling with the furan-piperazine-ethyl moiety. Key steps include:
  • Acylation : React benzodioxol-5-ylmethanol with oxalyl chloride to form the acyl chloride intermediate .
  • Amide Coupling : Use coupling agents like EDC/HOBt or HATU to link the benzodioxole and furan-piperazine segments under inert conditions (e.g., dry DMF) .
  • Optimization : Temperature (0–25°C), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation) significantly impact yield. Monitor reactions via TLC and purify intermediates via column chromatography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm proton environments (e.g., benzodioxole methylene at δ 4.2–4.5 ppm, furan protons at δ 6.3–7.4 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. What biological targets or pathways are hypothesized for this compound, and how can its mechanism of action be elucidated?

  • Methodological Answer : The compound’s structural features (benzodioxole, furan, piperazine) suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) or enzymes like acetylcholinesterase. Experimental approaches include:
  • In Vitro Assays : Screen against recombinant receptors using radioligand binding studies .
  • Enzyme Inhibition : Test acetylcholinesterase activity via Ellman’s assay, comparing IC₅₀ values to known inhibitors like donepezil .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated cell lines .

Q. How can researchers resolve contradictions in reported solubility or bioavailability data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent choice or polymorphic forms. Mitigate by:
  • Solubility Profiling : Test in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) using shake-flask methods .
  • Crystallography : Perform X-ray diffraction to identify polymorphs affecting dissolution rates .
  • Bioavailability Studies : Use Caco-2 cell monolayers to assess intestinal permeability and P-glycoprotein efflux .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s efficacy?

  • Methodological Answer : Focus on modifying key pharmacophores:
Modification Site Example Impact
Benzodioxole methylReplace with CF₃Increased lipophilicity and CNS penetration
Piperazine phenylSubstitute with pyridineAlters receptor selectivity
Furan ringReplace with thiopheneEnhances metabolic stability
Validate changes via in vitro potency assays and ADMET profiling .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico tools to predict:
  • LogP : Adjust substituents to target optimal values (e.g., 2–3 for CNS penetration) using Molinspiration .
  • Metabolic Sites : Identify labile positions (e.g., furan oxidation) via Schrödinger’s SiteMap .
  • Docking Studies : Model interactions with target proteins (e.g., 5-HT₂A receptor) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in different cell lines?

  • Methodological Answer : Reconcile discrepancies by standardizing experimental parameters:
  • Cell Line Authentication : Use STR profiling to confirm identity .
  • Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) .
  • Assay Controls : Include positive controls (e.g., doxorubicin) and normalize to cell viability markers (MTT/WST-1) .

Tables of Key Data

Q. Table 1. Comparative Bioactivity of Structural Analogues

Compound Target IC₅₀ (nM) Reference
Parent CompoundAcetylcholinesterase120 ± 15
CF₃-Benzodioxole Derivative5-HT₂A Receptor45 ± 6
Thiophene-Furan HybridDopamine D3 Receptor89 ± 12

Q. Table 2. Solubility in Common Solvents

Solvent Solubility (mg/mL) Conditions
DMSO>5025°C
Ethanol12.3 ± 1.237°C
PBS (pH 7.4)0.8 ± 0.125°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.